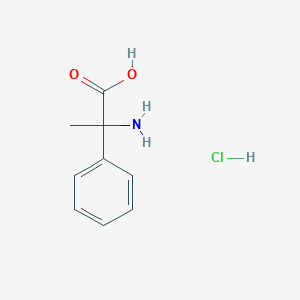

2-Amino-2-phenylpropanoic acid hydrochloride

Vue d'ensemble

Description

2-Amino-2-phenylpropanoic acid hydrochloride, also known as 2-phenylalanine hydrochloride, is a compound with the molecular weight of 201.65 . It is a powder that is stored at room temperature .

Synthesis Analysis

The synthesis of 2-Amino-2-phenylpropanoic acid hydrochloride involves a reaction with formaldehyde and hydrogen in methanol and water for 96 hours . The reaction mixture is then filtered and concentrated in vacuo. The residue is taken up in methanol and purified by reverse phase prep-HPLC .Molecular Structure Analysis

The InChI code for 2-Amino-2-phenylpropanoic acid hydrochloride is1S/C9H11NO2.ClH/c1-9(10,8(11)12)7-5-3-2-4-6-7;/h2-6H,10H2,1H3,(H,11,12);1H . Physical And Chemical Properties Analysis

2-Amino-2-phenylpropanoic acid hydrochloride has a melting point of 286-288 degrees Celsius . It is a powder that is stored at room temperature .Applications De Recherche Scientifique

Antioxidant Properties and Health Benefits

Hydroxycinnamates and Antioxidant Activities Hydroxycinnamates, including 2-Amino-2-phenylpropanoic acid hydrochloride, are widely distributed plant phenylpropanoids with significant antioxidant activities. These compounds are found in various food groups, notably in cereals, legumes, oilseeds, fruits, vegetables, and beverages. They exhibit their antioxidant activity by scavenging different radicals and acting as chain-breaking antioxidants and reducing agents. Their role in disease risk reduction and health promotion is partly attributed to their constituent hydroxycinnamates (Shahidi & Chandrasekara, 2010).

Caffeic Acid Derivatives and Therapeutic Applications Caffeic acid and its derivatives have shown a broad spectrum of biological activities and potential therapeutic applications. The phenylpropanoid framework of these compounds, including 2-Amino-2-phenylpropanoic acid hydrochloride, is considered a valid structure for drug discovery programs. They exhibit potent antioxidant activity and are involved in human diseases associated with oxidative stress. The therapeutic applicability of these derivatives also extends to the cosmetic industry due to their stabilizing properties (Silva, Oliveira, & Borges, 2014).

Potential in Cancer Therapy

FTY720 and Antitumor Efficacy 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) has demonstrated preclinical antitumor efficacy in several cancer models. Its cytotoxic effect involves S1PR-independent mechanisms, which are distinct from its immunosuppressive property. This highlights the potential of 2-Amino-2-phenylpropanoic acid hydrochloride derivatives in cancer therapy (Zhang et al., 2013).

Neuroprotective Effects

Protective Effects Against Alzheimer’s Disease Caffeic acid and related phenylpropanoic acids, including 2-Amino-2-phenylpropanoic acid hydrochloride, have shown profound effects in protecting against toxicity induced by various agents and experimental models of Alzheimer's disease (AD). Their protective mechanisms include global antioxidant effects, specific anti-inflammatory mechanisms in the brain, and targeting processes of β-amyloid formation, aggregation, and neurotoxicity (Habtemariam, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-2-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-9(10,8(11)12)7-5-3-2-4-6-7;/h2-6H,10H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVPLCVIBPZJQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-phenylpropanoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037997.png)

![1-(4-Chlorophenyl)-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B3037998.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)acetamide](/img/structure/B3037999.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(6-fluoro-2-pyridinyl)acetohydrazide](/img/structure/B3038002.png)

![4-chloro-N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]benzenesulfonamide](/img/structure/B3038003.png)

![[(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-chlorobenzenesulfonate](/img/structure/B3038004.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B3038007.png)